molecular formula C21H25NO5S2 B2433822 ethyl 2-(2-tosylacetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 895449-47-5

ethyl 2-(2-tosylacetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No. B2433822
M. Wt: 435.55
InChI Key: OHZLBSNQPPMYJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiophene derivatives are a significant class of heterocyclic compounds that have shown interesting applications in the field of medicinal chemistry . They have been used to produce combinatorial libraries and carry out exhaustive efforts in the search of lead molecules .


Synthesis Analysis

Thiophene derivatives can be synthesized using various methods. One common method is the Gewald synthesis, which involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .


Molecular Structure Analysis

The molecular structure of thiophene derivatives can be confirmed using various techniques such as Fourier-transform infrared spectroscopy (FTIR), mass spectrometry (MS), and proton nuclear magnetic resonance (^1H-NMR) .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can vary widely depending on their specific structure. For example, the melting point, boiling point, and solubility can differ significantly among different derivatives .

Scientific Research Applications

Organic Synthesis and Catalysis

Research on ethyl 2-methyl-2,3-butadienoate, a compound related to the specified chemical, showcases its role in [4 + 2] annulation reactions. These reactions are catalyzed by organic phosphine, leading to the synthesis of highly functionalized tetrahydropyridines with complete regioselectivity (Zhu, Lan, & Kwon, 2003). This method provides a pathway for generating complex molecules that could have further applications in drug development and synthetic chemistry.

Antimicrobial and Antioxidant Applications

Compounds synthesized from ethyl 2-(substituted-methyl)-2,3-butadienoates exhibit significant antimicrobial and antioxidant properties. For instance, some synthesized lignan conjugates have shown excellent antibacterial and antifungal activities, as well as profound antioxidant potential, indicating their potential use in pharmaceutical applications for treating infections and oxidative stress-related conditions (Raghavendra et al., 2016).

Anticancer Research

Novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors have been synthesized and evaluated for their anticancer activity against colon HCT-116 human cancer cell line. Some compounds displayed potent activity, highlighting the potential of such molecules in the development of new anticancer therapies (Abdel-Motaal, Alanzy, & Asem, 2020).

Material Science and Dyeing Applications

Ethyl 2-acetamido derivatives have been synthesized and explored for their application as disperse dyes, demonstrating good coloration and fastness properties on polyester. This research outlines the potential of these compounds in developing new dyes for textile applications, reflecting the versatility of thiophene derivatives in material science (Sabnis & Rangnekar, 2007).

Future Directions

Thiophene derivatives have shown extensive significance in the pharmaceutical field because of their varied biological and clinical applications . There is a pressing need to design effective, potent, and novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

ethyl 2-[[2-(4-methylphenyl)sulfonylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO5S2/c1-3-27-21(24)19-16-7-5-4-6-8-17(16)28-20(19)22-18(23)13-29(25,26)15-11-9-14(2)10-12-15/h9-12H,3-8,13H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHZLBSNQPPMYJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(2-tosylacetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.